2-Cyano-3-phenylpropanehydrazide
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Overview
Description
“2-Cyano-3-phenylpropanehydrazide” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature could afford the target N-substituted cyanoacetamide compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures of the compound . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
The chemical reactivity of “this compound” can be analyzed by looking at its reactions with other compounds. For instance, it can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, its molecular formula is C10H11N3O, and it has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .
Scientific Research Applications
Catalytic Activities and DNA Binding
One study describes the synthesis of new Schiff base ligands and their metal complexes, highlighting their catalytic, DNA binding, and antibacterial activities. These complexes exhibit significant in vitro antioxidant activity and show potential in the oxidative coupling of certain compounds, which could be relevant for biochemical applications (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).
Antimicrobial Evaluation
Another study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. This research provides valuable insights into the development of novel compounds with potential use in treating bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis of Complex Molecules
Further research into electrooxidative cyclization methods led to the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from specific precursors. This methodological advancement could facilitate the creation of complex molecular architectures for pharmaceutical development (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).
Hydrogenation Catalysts
A study on Pd nanoparticles supported on mesoporous graphitic carbon nitride showcased a highly active catalyst promoting the selective formation of important intermediates under mild conditions. This research could impact the chemical industry by providing a more efficient method for synthesizing polyamides (Wang, Yao, Li, Su, & Antonietti, 2011).
Synthesis and Antibacterial Activity
Another study focused on the synthesis of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles from 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone and heteroarylhydrazines. Some of these compounds exhibited antibacterial activity comparable to commercial antibiotics, showcasing potential for developing new antimicrobial agents (Kumar, Aggarwal, Tyagi, & Singh, 2005).
Mechanism of Action
Target of Action
The primary target of 2-Cyano-3-phenylpropanehydrazide is succinate dehydrogenase (SDH), an enzyme complex that simultaneously participates in both the respiration chain and the tricarboxylic acid (TCA) cycle . SDH is a promising target for fungicides .
Mode of Action
The exact mode of action of This compound It is known that the compound interacts with its target, sdh, and potentially inhibits its function . This interaction and the resulting changes in the enzyme’s activity could lead to the compound’s antifungal effects .
Biochemical Pathways
By targeting SDH, This compound affects the TCA cycle and the respiration chain, both of which are crucial biochemical pathways in organisms .
Pharmacokinetics
The pharmacokinetics of This compound A related compound, cddo, was found to have a maximum concentration (cmax) that increased proportionally with dose . The ADME properties of this compound and their impact on bioavailability remain to be determined.
Result of Action
The molecular and cellular effects of This compound’s Given its potential role as an sdh inhibitor, it may lead to disruptions in energy production and other metabolic processes .
Biochemical Analysis
Biochemical Properties
2-Cyano-3-phenylpropanehydrazide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It acts as a precursor in reactions leading to the construction of various heterocycles, including thiadiazole, oxadiazole, and benzodiazepine . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecular structures. The nature of these interactions often involves nucleophilic attacks on the cyano and phenyl groups, leading to the formation of new chemical bonds.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in malignant cells by activating transcription factors such as peroxisome proliferator-activated receptor-γ (PPARγ) . Additionally, it has been observed to inhibit cell proliferation and control cellular differentiation, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can act as both an N- and C-nucleophile, allowing it to participate in various chemical reactions . It binds to enzymes and proteins, leading to enzyme inhibition or activation, and subsequently altering gene expression. These interactions result in changes in cellular function and behavior, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis. At higher doses, it can cause toxic or adverse effects, including nausea, vomiting, and anorexia . Understanding the dosage threshold is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound participates in the synthesis of heterocyclic compounds, which are crucial for various biological processes . Its involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
properties
IUPAC Name |
2-cyano-3-phenylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9(10(14)13-12)6-8-4-2-1-3-5-8/h1-5,9H,6,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNOQJGXMYIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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